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molecular formula C9H17NO3 B8770915 Ethyl 3-amino-4-hydroxycyclohexanecarboxylate CAS No. 915030-13-6

Ethyl 3-amino-4-hydroxycyclohexanecarboxylate

Cat. No. B8770915
M. Wt: 187.24 g/mol
InChI Key: PIJOTEIYZWNRBX-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

A suspension mixture of Racemate-ethyl 3-azido-4-hydroxycyclohexanecarboxylate (8.0 g, 37.5 mmol) and 5% palladium on carbon (50% wet, 2.0 g) in ethyl acetate (250 mL) was stirred under hydrogen atmosphere (˜1 atm) at room temperature overnight. After the reaction mixture was filtered, the filtrate was concentrated to thereby give the title compound (5.8 g, 83%) as a yellow solid. MS (ES+) C9H17NO3 requires: 187, found: 188 [M+H]+.
Name
ethyl 3-azido-4-hydroxycyclohexanecarboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH:9]([OH:10])[CH2:8][CH2:7][CH:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:5]1)=[N+]=[N-]>[Pd].C(OCC)(=O)C>[NH2:1][CH:4]1[CH:9]([OH:10])[CH2:8][CH2:7][CH:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:5]1

Inputs

Step One
Name
ethyl 3-azido-4-hydroxycyclohexanecarboxylate
Quantity
8 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC(CCC1O)C(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (˜1 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CC(CCC1O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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